- Synthesis and characterization of a thiadiazole/benzimidazole-based copolymer for solar cell applications, Journal of Polymer Science, 2010, 48(20), 4456-4464

Cas no 949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate)

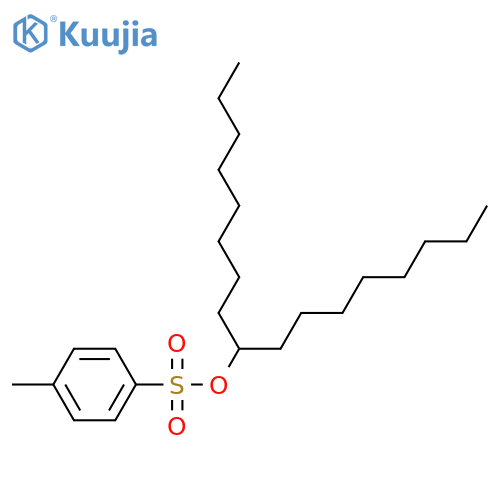

949898-99-1 structure

Produktname:heptadecan-9-yl 4-methylbenzenesulfonate

CAS-Nr.:949898-99-1

MF:C24H42O3S

MW:410.653486728668

MDL:MFCD14635845

CID:1015866

heptadecan-9-yl 4-methylbenzenesulfonate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- heptadecan-9-yl 4-methylbenzenesulfonate

- Toluene-4-sulfonic acid 1-octylnonyl ester

- 1-Octylnonyl 4-methylbenzenesulfonate

- 9-Heptadecane p-toluenesulfonate

- 9-Heptadecanol p-toluenesulfonate

- 9-Heptadecanyl p-toluenesulfonate

-

- MDL: MFCD14635845

- Inchi: 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3

- InChI-Schlüssel: WUZFVFUKQALPIJ-UHFFFAOYSA-N

- Lächelt: O=S(C1C=CC(C)=CC=1)(OC(CCCCCCCC)CCCCCCCC)=O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 28

- Anzahl drehbarer Bindungen: 17

Experimentelle Eigenschaften

- Dichte: 0.981±0.06 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (1.7E-5 g/L) (25 ºC),

heptadecan-9-yl 4-methylbenzenesulfonate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A949273-1g |

Heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 97% | 1g |

$143.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1243587-1g |

heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 95% | 1g |

$315 | 2024-06-06 | |

| abcr | AB446618-1g |

Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |

949898-99-1 | 95% | 1g |

€285.10 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268438-1g |

Heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 97% | 1g |

¥1836.00 | 2024-04-24 | |

| Ambeed | A949273-5g |

Heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 97% | 5g |

$421.0 | 2024-04-15 | |

| abcr | AB446618-5 g |

Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |

949898-99-1 | 5g |

€727.20 | 2023-04-22 | ||

| abcr | AB446618-1 g |

Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |

949898-99-1 | 1g |

€281.30 | 2023-04-22 | ||

| A2B Chem LLC | AI63808-1g |

Heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 95% | 1g |

$169.00 | 2024-07-18 | |

| abcr | AB446618-5g |

Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |

949898-99-1 | 95% | 5g |

€738.20 | 2025-02-21 | |

| 1PlusChem | 1P00IJ4W-1g |

heptadecan-9-yl 4-methylbenzenesulfonate |

949898-99-1 | 95% | 1g |

$195.00 | 2023-12-15 |

heptadecan-9-yl 4-methylbenzenesulfonate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 2 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 20 h, rt

Referenz

- Monomer and electroluminescent polymer, its preparation method and application, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

Referenz

- Synthesis and structure-property relationship of carbazole-alt-benzothiadiazole copolymers, Journal of Polymer Science, 2015, 53(17), 2059-2068

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 0 °C

Referenz

- polycarbazole-polyoxadiazole-based light emitting polymers with good luminescent efficiency and stability for light emitting devices, Korea, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 90 min, rt

Referenz

- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C

Referenz

- Organic semiconductor material and photovoltaic device with it, Korea, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C

1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C

1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C

Referenz

- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C

1.3 Reagents: Water

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C

1.3 Reagents: Water

Referenz

- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 2 h, rt

Referenz

- Carbazole-based π-conjugated polyazomethines: Effects of catenation and comonomer insertion on optoelectronic features, Polymer, 2017, 119, 274-284

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 12 h, rt

Referenz

- Carbon nanotube composites, organic semiconductor composites, and field-effect transistors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- A General and Air-tolerant Strategy to Conjugated Polymers within Seconds under Palladium(I) Dimer Catalysis, Angewandte Chemie, 2019, 58(30), 10179-10183

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 12 h, rt

1.2 Solvents: Water ; 30 min, rt

1.2 Solvents: Water ; 30 min, rt

Referenz

- Conjugated polymers and their electron-donating organic materials, photovoltaic element materials, and photovoltaic elements, Japan, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 8 h, rt

Referenz

- Synthesis and biological evaluation of galactofuranosyl alkyl thio-glycosides as inhibitors of Mycobacteria, Carbohydrate Research, 2007, 342(12-13), 1773-1780

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

Referenz

- Bridging Small Molecules to Conjugated Polymers: Efficient Thermally Activated Delayed Fluorescence with a Methyl-Substituted Phenylene Linker, Angewandte Chemie, 2020, 59(3), 1320-1326

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C

Referenz

- Carbazole nematic liquid crystals, Liquid Crystals, 2010, 37(10), 1289-1303

heptadecan-9-yl 4-methylbenzenesulfonate Raw materials

heptadecan-9-yl 4-methylbenzenesulfonate Preparation Products

heptadecan-9-yl 4-methylbenzenesulfonate Verwandte Literatur

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate) Verwandte Produkte

- 21336-37-8(2-Cyclohexyl-Ethyl Toluene-4-Sulfonate)

- 599-91-7(Propyl 4-Toluenesulfonate)

- 2431-75-6(Isoamyl-p-toluenesulfonate)

- 953-91-3(Cyclohexyl 4-Methylbenzenesulfonate)

- 5469-66-9(1,3-Propanediol Di-p-toluenesulfonate)

- 3839-35-8(Hexyl p-Toluenesulfonate)

- 10437-85-1(Cyclobutanol,1-(4-methylbenzenesulfonate))

- 2307-69-9(Isopropyl p-Tosylate)

- 143731-32-2(1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-)

- 3386-35-4(n-Octyl-p-Toluenesulfonate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate

Reinheit:99%

Menge:5g

Preis ($):379.0